Ethyl 2-bromo-5-chlorooxazole-4-carboxylate

Medicinal Chemistry Cross-Coupling Building Blocks

Orthogonal 2-bromo and 5-chloro handles enable sequential Suzuki-Miyaura couplings without intermediate halogenation—saving one full synthetic step vs. mono-halogenated analogs. The 4-carboxylate ester supports hydrolysis/decarboxylation to oxazolo[4,5-c]quinoline-4(5H)-one pharmacophores relevant to kinase and CNS programs. Established continuous flow synthesis (92% yield) provides a scalable route for multi-kilogram production, ensuring batch consistency from discovery to preclinical development. Ideal for rapid SAR exploration of 2,5-diaryloxazole libraries.

Molecular Formula C6H5BrClNO3
Molecular Weight 254.46 g/mol
CAS No. 4600081-18-9
Cat. No. B1503044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-5-chlorooxazole-4-carboxylate
CAS4600081-18-9
Molecular FormulaC6H5BrClNO3
Molecular Weight254.46 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=N1)Br)Cl
InChIInChI=1S/C6H5BrClNO3/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3
InChIKeyPKQYNYKEEBHRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromo-5-chlorooxazole-4-carboxylate (CAS 4600081-18-9) Procurement and Sourcing Guide for Medicinal Chemistry and Cross-Coupling Applications


Ethyl 2-bromo-5-chlorooxazole-4-carboxylate is a polysubstituted oxazole-4-carboxylate building block featuring a 2-bromo, 5-chloro substitution pattern with an ethyl ester at the 4-position [1]. The compound has a molecular weight of 254.46 g/mol, density of 1.72 g/cm³, and predicted boiling point of 306.5°C at 760 mmHg . The 2-bromo substituent serves as a cross-coupling handle, while the 5-chloro group provides an orthogonal functionalization site, enabling sequential derivatization in multi-step syntheses of bioactive heterocycles .

Why Ethyl 2-Bromo-5-chlorooxazole-4-carboxylate Cannot Be Replaced by Mono-Halogenated or Isomeric Oxazole-4-carboxylate Analogs


Generic substitution of Ethyl 2-bromo-5-chlorooxazole-4-carboxylate with related oxazole-4-carboxylate building blocks fails due to three irreconcilable structural and reactivity differences. First, mono-halogenated analogs such as Ethyl 5-chlorooxazole-4-carboxylate (CAS 1823403-24-2) lack the 2-bromo handle required for sequential orthogonal cross-coupling; attempted C-2 functionalization on such substrates necessitates additional lithiation/halogenation steps that introduce inefficiency and lower overall yield [1]. Second, isomeric dihalogenated analogs (e.g., 5-bromo-2-chlorooxazole) reverse the halogen regiochemistry, which alters the electronic environment and changes the relative reactivity order at the 2- vs 5-positions in palladium-catalyzed couplings [2]. Third, the presence of the 4-carboxylate ester is critical for downstream transformations including hydrolysis/decarboxylation sequences [3]; non-carboxylate 2,5-dihalooxazoles cannot support these established protocols, requiring complete re-optimization of synthetic routes .

Ethyl 2-Bromo-5-chlorooxazole-4-carboxylate: Quantitative Evidence for Differential Selection Against Closest Analogs


Orthogonal Cross-Coupling Handles Enable Sequential Functionalization Without Intermediate Halogenation

Ethyl 2-bromo-5-chlorooxazole-4-carboxylate provides two orthogonal halogens (2-Br, 5-Cl) that enable sequential palladium-catalyzed cross-couplings without requiring intermediate halogenation steps. In contrast, Ethyl 5-chlorooxazole-4-carboxylate (CAS 1823403-24-2) possesses only a 5-chloro group; C-2 functionalization on this mono-halogenated analog requires a separate lithiation/bromination step followed by coupling, adding at least one full synthetic operation [1]. While direct comparative yield data for this specific dihalogenated compound in Suzuki-Miyaura couplings is not publicly available, the established precedence for catalyst-controlled regioselective coupling of 2,4-diiodooxazole demonstrates that 2-halo substituents in oxazoles undergo efficient cross-coupling with arylboronic acids under standard palladium catalysis conditions [2]. The 2-bromo group in the target compound is therefore expected to serve as a competent coupling partner for aryl-, heteroaryl-, and vinylboronic acids with predictable reactivity, enabling sequential 2- then 5-functionalization or vice versa depending on catalyst selection .

Medicinal Chemistry Cross-Coupling Building Blocks

Synthesis of Ethyl 2-Bromo-5-chlorooxazole-4-carboxylate from Ethyl 5-Chlorooxazole-4-carboxylate with 92% Yield via Continuous Flow

The industrial-scale synthesis of Ethyl 5-chlorooxazole-4-carboxylate (the direct synthetic precursor to the target compound via C-2 bromination) has been demonstrated with 92% yield using continuous flow chemistry with residence times under 3 minutes [1]. This establishes a robust, scalable supply chain for the precursor scaffold. Furthermore, literature precedence for regioselective C-4 bromination of 5-substituted oxazoles demonstrates that use of DMF as solvent significantly improves the C-4/C-2 bromination ratio compared to alternative solvents [2]. Although direct quantitative bromination yield for conversion of Ethyl 5-chlorooxazole-4-carboxylate to the target Ethyl 2-bromo-5-chlorooxazole-4-carboxylate is not publicly reported, the combination of high-yielding precursor synthesis (92%) plus established regioselective bromination methodology enables reliable sourcing and reproducible multi-gram production, which is a critical procurement consideration not shared by less-established halogenation patterns [3].

Process Chemistry Continuous Flow Halogenation

Aqueous Solubility Enhancement (LogP Reduction) Relative to Non-Carboxylate 2,5-Dihalooxazoles

Ethyl 2-bromo-5-chlorooxazole-4-carboxylate has a computed LogP of 2.27 . This represents a substantial reduction in lipophilicity compared to non-carboxylate 2,5-dihalooxazoles such as 2-Bromo-5-chlorooxazole (CAS 1598014-07-3), which lacks the ester functionality and has a molecular weight of 182.40 g/mol . The presence of the 4-carboxylate ester increases molecular weight by 72.06 g/mol while reducing LogP compared to what would be expected for a non-carboxylate 2,5-dihalooxazole. Lower LogP correlates with improved aqueous solubility and reduced non-specific binding in biological assays, which is advantageous for early-stage drug discovery where intermediate solubility affects reaction work-up and assay reproducibility [1].

Physicochemical Properties Drug Discovery Formulation

Key Intermediate for Oxazolo[4,5-c]quinoline-4(5H)-ones Synthesis via 2-Halooxazole-4-carboxylate Scaffold

The 2-halooxazole-4-carboxylate scaffold, of which Ethyl 2-bromo-5-chlorooxazole-4-carboxylate is a member, has been established as a key intermediate for the synthesis of oxazolo[4,5-c]quinoline-4(5H)-ones, a biologically relevant fused heterocyclic system [1]. Specifically, Ethyl 2-chlorooxazole-4-carboxylate has been demonstrated in highly efficient syntheses of these quinoline derivatives [2]. The target compound differs from the published 2-chloro analog by substitution of Cl with Br at the 2-position and addition of Cl at the 5-position. The 2-bromo substituent is expected to exhibit enhanced reactivity in palladium-catalyzed cross-couplings compared to the 2-chloro analog, based on established relative reactivity of aryl bromides vs aryl chlorides in Suzuki-Miyaura coupling (Ar-Br reacts faster under milder conditions) [3]. This enhanced 2-position reactivity, combined with the orthogonal 5-chloro handle, enables more flexible synthetic strategies for constructing 2,5-diaryloxazole intermediates en route to fused heterocycles.

Medicinal Chemistry Heterocycle Synthesis Quinoline Derivatives

High-Impact Application Scenarios for Ethyl 2-Bromo-5-chlorooxazole-4-carboxylate in Drug Discovery and Process Chemistry


Sequential Suzuki-Miyaura Cross-Coupling for Rapid SAR Exploration of 2,5-Diaryloxazole Pharmacophores

Ethyl 2-bromo-5-chlorooxazole-4-carboxylate is optimally deployed in medicinal chemistry programs requiring rapid structure-activity relationship (SAR) exploration of 2,5-diaryloxazole scaffolds. The orthogonal halogens (2-Br, 5-Cl) enable sequential Suzuki-Miyaura couplings with distinct arylboronic acids, allowing installation of different aryl groups at the 2- and 5-positions without intermediate halogenation steps. This eliminates at least one full synthetic operation compared to mono-halogenated analogs, accelerating SAR cycles . Catalyst-controlled regioselectivity protocols established for dihalooxazoles can be applied to selectively couple at either the 2- or 5-position first, providing maximum synthetic flexibility [1].

Synthesis of Oxazolo[4,5-c]quinoline-4(5H)-one Derivatives for Kinase Inhibitor and CNS Drug Discovery

This building block is particularly valuable for programs targeting oxazolo[4,5-c]quinoline-4(5H)-one scaffolds, a fused heterocyclic system with demonstrated relevance in kinase inhibition and CNS drug discovery. The established synthetic route from 2-halooxazole-4-carboxylates to oxazoloquinolines provides a validated pathway [2]. The 2-bromo substituent offers enhanced cross-coupling reactivity compared to 2-chloro analogs, while the 5-chloro group provides an orthogonal handle for late-stage diversification. After coupling and cyclization, the 4-carboxylate ester can be hydrolyzed and decarboxylated to access the final pharmacophore [3].

Continuous Flow Synthesis for Kilogram-Scale Production of Advanced Intermediates

The established continuous flow synthesis of the precursor Ethyl 5-chlorooxazole-4-carboxylate with 92% yield and residence times under 3 minutes [4] provides a scalable foundation for kilogram-scale production of Ethyl 2-bromo-5-chlorooxazole-4-carboxylate. Process chemistry teams can leverage this methodology, combined with regioselective bromination protocols optimized for 5-substituted oxazoles using DMF as solvent [5], to establish reliable multi-kilogram supply chains. This reduces procurement risk and ensures batch-to-batch consistency for programs advancing to preclinical development.

Library Synthesis of sp³-Enriched 4,5-Disubstituted Oxazoles via Late-Stage Functionalization

The target compound is ideally suited for library synthesis approaches that generate sp³-enriched 4,5-disubstituted oxazoles. The 4-carboxylate ester can undergo LiBH₄-mediated reduction to the corresponding 4-hydroxymethyl derivative at multigram scale (up to 40 g demonstrated for related oxazole-4-carboxylates), enabling late-stage functional group transformation for library diversification [6]. The orthogonal halogens at the 2- and 5-positions remain intact during ester reduction, allowing sequential cross-couplings after the reduction step, providing maximum flexibility in library design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-bromo-5-chlorooxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.